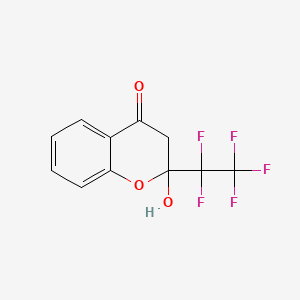

2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-hydroxy-2-(1,1,2,2,2-pentafluoroethyl)-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O3/c12-10(13,11(14,15)16)9(18)5-7(17)6-3-1-2-4-8(6)19-9/h1-4,18H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZKADMBAHDGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2OC1(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348374 | |

| Record name | 2-Hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381697-69-4 | |

| Record name | 2-Hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone class. Chromenones are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound's unique pentafluoroethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is . The presence of fluorine atoms significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may affect the expression of genes related to its biological activity .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate to good inhibitory effects. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has garnered attention in recent studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. The specific pathways affected include those related to cell cycle regulation and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various chromenones, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated an inhibition zone diameter ranging from 10 to 15 mm at concentrations of 50 µg/mL, comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating HeLa cells (cervical cancer) with varying concentrations (0, 10, 20, and 50 µM). The results showed a dose-dependent decrease in cell viability with IC50 values calculated at approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations .

Data Table: Biological Activity Summary

| Biological Activity | Assessed Strain/Cell Type | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Antimicrobial | E. coli | 50 µg/mL | Inhibition Zone: 12 mm | |

| Antimicrobial | S. aureus | 50 µg/mL | Inhibition Zone: 15 mm | |

| Anticancer | HeLa cells | 25 µM | IC50 = 25 µM |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key features of 2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one with analogous chromenones:

Key Observations :

- Fluorination Impact : The pentafluoroethyl group confers greater lipophilicity and chemical inertness compared to tetrafluoroethyl (-CF₂CHF₂) or trifluoromethyl (-CF₃) groups, enhancing bioavailability and environmental stability .

- Hydroxyl Group Role : The -OH group enables hydrogen bonding, critical for biological interactions (e.g., enzyme inhibition) .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors under basic conditions. For example, a mixture of a fluorinated chalcone derivative (e.g., (E)-3-(pentafluoroethyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) can be treated with hydrogen peroxide (30%) in ethanol under reflux, followed by NaOH-mediated cyclization. Key steps include controlling reaction temperature (60–80°C) and purification via recrystallization using ethanol/water systems .

Q. Which spectroscopic and crystallographic methods are essential for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL-2014) is critical for resolving bond lengths, angles, and stereochemistry. Data collection at 223 K with MoKα radiation (λ = 0.71073 Å) ensures high-resolution refinement (R-factor < 0.05) .

- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy are used to confirm functional groups. For fluorinated analogs, ¹⁹F NMR is essential to verify the pentafluoroethyl group’s integration .

Q. How should researchers design reaction mechanism studies for this compound’s synthesis?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer during cyclization. Intermediate isolation via thin-layer chromatography (TLC) and kinetic studies (varying temperature/pH) can elucidate rate-determining steps. Computational tools (e.g., Gaussian) model transition states and electron density maps .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., disordered atoms, high R-factors) be resolved?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART and SUMP instructions to split disordered pentafluoroethyl groups into multiple conformers .

- Hydrogen Bonding : Apply SHELX’s AFIX commands to fix hydroxyl hydrogen positions based on electron density maps. Validate with PLATON’s ADDSYM to check for missed symmetry .

- High-Resolution Data : Collect data to θ > 25° and use TWIN/BASF commands if twinning is detected .

Q. What strategies mitigate hydrogen bonding ambiguities in crystallographic analysis?

- Methodological Answer :

- Hydrogen Placement : Use neutron diffraction or low-temperature (100 K) data to resolve O–H···O networks. For ambiguous cases, omit hydrogen atoms and refine with riding models .

- Validation Tools : Check hydrogen geometry with Mogul and Mercury’s hydrogen-bonding analysis .

Q. How does the pentafluoroethyl group influence electronic/steric properties compared to non-fluorinated analogs?

- Methodological Answer :

- Electronic Effects : The strong electron-withdrawing nature of the pentafluoroethyl group reduces electron density on the chromenone ring, verified via Hirshfeld surface analysis (e.g., decreased C–O bond lengths) .

- Steric Effects : Compare torsion angles (e.g., C2–C3–O4–C16) in fluorinated vs. non-fluorinated analogs using Mercury’s overlay function. Fluorine’s van der Waals radius increases steric hindrance, altering packing motifs .

Q. What methodological approaches evaluate this compound’s bioactivity in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial strains (e.g., S. aureus) with positive controls (e.g., ciprofloxacin). For anticancer activity, employ MTT assays on cell lines (e.g., HeLa) .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., DNA gyrase). Validate with MD simulations (NAMD) to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.